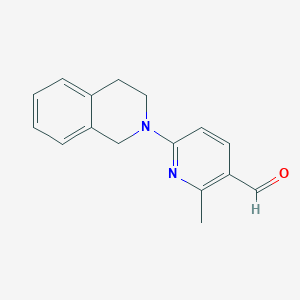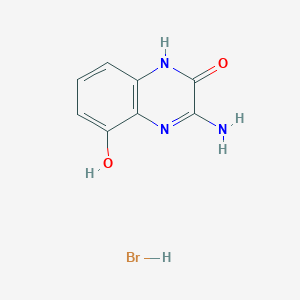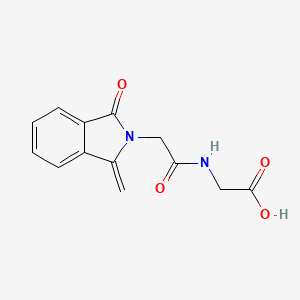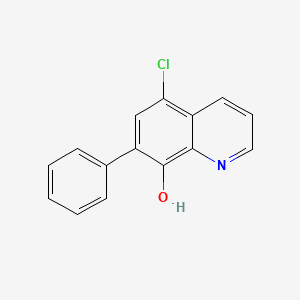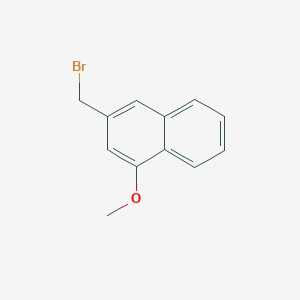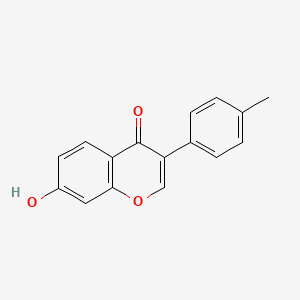
7-Hydroxy-3-(4-methylphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are a group of naturally occurring and synthetic compounds known for their diverse biological activities This particular compound is characterized by the presence of a hydroxy group at the 7th position and a p-tolyl group at the 3rd position on the chromone scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanocoumarin with p-tolylmagnesium bromide in dry benzene to form the desired product . Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing coumarin derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced under specific conditions to yield dihydrochromones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis. In cancer research, it has been shown to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division . The compound’s antioxidant properties also contribute to its biological activities by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxycoumarin: Known for its anticoagulant properties and used in drugs like Warfarin.
3-Phenylcoumarin: Exhibits similar biological activities and is used in medicinal chemistry.
Osthole: A natural coumarin derivative with antifungal and anticancer properties.
Uniqueness: 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a hydroxy group and a p-tolyl group on the chromone scaffold provides a distinct profile of reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
449175-73-9 |
|---|---|
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
7-hydroxy-3-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)14-9-19-15-8-12(17)6-7-13(15)16(14)18/h2-9,17H,1H3 |
InChI-Schlüssel |
UQILLCCQINBHJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


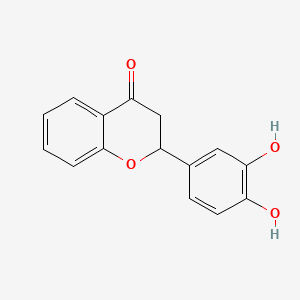
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
